Ethyl 4-amino-2-({2-[(2-methoxyphenyl)amino]-2-oxoethyl}sulfanyl)pyrimidine-5-carboxylate
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Overview
Description
ETHYL 4-AMINO-2-({[(2-METHOXYPHENYL)CARBAMOYL]METHYL}SULFANYL)PYRIMIDINE-5-CARBOXYLATE is a complex organic compound that belongs to the class of pyrimidine derivatives Pyrimidines are aromatic heterocyclic compounds containing nitrogen atoms at positions 1 and 3 of the six-membered ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ETHYL 4-AMINO-2-({[(2-METHOXYPHENYL)CARBAMOYL]METHYL}SULFANYL)PYRIMIDINE-5-CARBOXYLATE typically involves multiple steps. One common method includes the reaction of ethyl 4-amino-2-chloropyrimidine-5-carboxylate with 2-methoxyphenyl isocyanate under controlled conditions to form the desired product. The reaction is usually carried out in an organic solvent such as dichloromethane, with a base like triethylamine to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
ETHYL 4-AMINO-2-({[(2-METHOXYPHENYL)CARBAMOYL]METHYL}SULFANYL)PYRIMIDINE-5-CARBOXYLATE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the amino group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.
Scientific Research Applications
ETHYL 4-AMINO-2-({[(2-METHOXYPHENYL)CARBAMOYL]METHYL}SULFANYL)PYRIMIDINE-5-CARBOXYLATE has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an antiviral, anticancer, and anti-inflammatory agent.
Biology: The compound is used in research related to enzyme inhibition and protein interactions.
Materials Science: It is explored for its properties in the development of new materials with specific electronic or optical characteristics.
Mechanism of Action
The mechanism of action of ETHYL 4-AMINO-2-({[(2-METHOXYPHENYL)CARBAMOYL]METHYL}SULFANYL)PYRIMIDINE-5-CARBOXYLATE involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit certain enzymes or receptors, thereby modulating biological pathways. The compound’s structure allows it to form hydrogen bonds and other interactions with target molecules, influencing their activity and function .
Comparison with Similar Compounds
Similar Compounds
- ETHYL 4-AMINO-2-CHLOROPYRIMIDINE-5-CARBOXYLATE
- 2-METHOXYPHENYL ISOCYANATE
- ETHYL 4-AMINO-2-METHYLPYRIMIDINE-5-CARBOXYLATE
Uniqueness
ETHYL 4-AMINO-2-({[(2-METHOXYPHENYL)CARBAMOYL]METHYL}SULFANYL)PYRIMIDINE-5-CARBOXYLATE is unique due to its specific functional groups that confer distinct chemical and biological properties. The presence of the 2-methoxyphenyl carbamoyl moiety enhances its potential interactions with biological targets, making it a valuable compound for research and development in various scientific fields .
Properties
Molecular Formula |
C16H18N4O4S |
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Molecular Weight |
362.4 g/mol |
IUPAC Name |
ethyl 4-amino-2-[2-(2-methoxyanilino)-2-oxoethyl]sulfanylpyrimidine-5-carboxylate |
InChI |
InChI=1S/C16H18N4O4S/c1-3-24-15(22)10-8-18-16(20-14(10)17)25-9-13(21)19-11-6-4-5-7-12(11)23-2/h4-8H,3,9H2,1-2H3,(H,19,21)(H2,17,18,20) |
InChI Key |
JLVRRAQIUVHPFL-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CN=C(N=C1N)SCC(=O)NC2=CC=CC=C2OC |
Origin of Product |
United States |
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